2-[[5-Methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-[[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21F3N2O2/c1-21-10-3-2-4-14(20-22-11-9-19)12-5-7-13(8-6-12)15(16,17)18/h5-8H,2-4,9-11,19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJOFXWAVKWHTFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCCC(=NOCCN)C1=CC=C(C=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70860673 | |
| Record name | 2-[({5-Methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene}amino)oxy]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70860673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Fluvoxamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014322 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
7.34e-03 g/L | |
| Record name | Fluvoxamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014322 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
61718-81-8, 54739-18-3 | |
| Record name | 5-Methoxy-1-[4-(trifluoromethyl)phenyl]-1-pentanone O-(2-aminoethyl)oxime | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61718-81-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[({5-Methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene}amino)oxy]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70860673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fluvoxamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014322 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
120 - 122.5 °C | |
| Record name | Fluvoxamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014322 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vorbereitungsmethoden
Traditional Synthesis Approaches
Multi-Step Synthesis via Ethylene Oxide Alkylation
One of the earlier documented methods for preparing 2-[[5-Methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine involves a five-step process beginning with the oxime of 5-methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one (Formula III). This approach, though historically significant, presents several challenges including complex purification requirements and moderate yields.
The process proceeds as follows:
- Alkylation of Formula III with ethylene oxide in ethanol containing dissolved lithium
- Addition of acetic acid to produce a hydroxyethyl compound (Formula A) obtained as an oil
- Chromatographic purification of Formula A over silica gel
- Conversion to a mesylate compound (Formula B) by treatment with methanesulfonyl chloride and triethylamine at -5 to 0°C
- Amination with ammonia in methanol at 100°C using an autoclave for 16 hours
- Removal of methanol and extraction in ether to give fluvoxamine base
- Conversion to the maleate salt, followed by recrystallization from acetonitrile
This method, while historically important, has been largely superseded by more efficient approaches due to its complexity, requirement for specialized equipment (autoclave), and multiple purification steps.
Synthesis via 2-Chloroethylamine Hydrochloride
An alternative approach described in U.S. Patent No. 6,433,225 utilizes 2-chloroethylamine hydrochloride as the alkylating agent:
- Alkylation of 5-methoxy-4′-trifluoromethylvalerophenone oxime (Formula III) with 2-chloroethylamine hydrochloride
- Reaction conducted in toluene with polyethyleneglycol-400 (PEG-400) as facilitator
- Potassium hydroxide powder used as base at 30-35°C
- Extraction of fluvoxamine base in toluene layer
- Treatment with maleic acid in water
- Filtration, washing with toluene, and drying of precipitated fluvoxamine maleate
- Recrystallization from water
This method eliminated the need for autoclave equipment but still presented challenges related to reaction completion and yield at the specified temperature range of 30-35°C.
Improved Preparation Methods
Enhanced Process for High-Purity Synthesis
Recent advancements in the preparation of 2-[[5-Methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine have focused on optimizing reaction conditions for improved purity and yield. A notable improvement involves carefully controlled temperature parameters and optimized reaction times.
The enhanced process consists of the following steps:
Oxime Formation
- Treatment of 5-methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one (Formula II) with hydroxylamine hydrochloride
- Reaction conducted in the presence of sodium carbonate granules in methanol
- Temperature maintained at 45-50°C for 8-10 hours
- Cooling to 25-30°C and filtration under vacuum to remove unreacted inorganic matter
- Distillation of methanol under vacuum below 50°C
This optimized oxime formation step yields the desired compound with high purity of approximately 98% syn (E-isomer) and 2% anti (Z-isomer).
Alkylation Reaction
- Treatment of the oxime (Formula III) with 2-chloroethylamine hydrochloride
- Reaction conducted in the presence of base (preferably sodium carbonate granules)
- Critical temperature control at 40-45°C for 1-2 hours
- Addition of water at 25-30°C and stirring for 20-25 minutes
- Extraction with toluene and separation of layers
The precise temperature control during the alkylation step is crucial, as researchers observed that reactions at temperatures above 50-55°C or extended periods at 40-45°C led to significant formation of impurities.
Salt Formation
- Treatment of the organic layer containing fluvoxamine free base (Formula IV) with maleic acid dissolved in water
- Stirring for 2-3 hours at 25-30°C
- Cooling to 0-5°C
- Isolation of fluvoxamine maleate (Formula I)
Table 1 summarizes the key parameters for the improved preparation method:
| Process Step | Reactants | Solvent | Temperature | Duration | Key Parameters |
|---|---|---|---|---|---|
| Oxime Formation | Compound II + Hydroxylamine hydrochloride + Sodium carbonate granules | Methanol | 45-50°C | 8-10 hours | Yields 98% E-isomer, 2% Z-isomer |
| Alkylation | Compound III + 2-Chloroethylamine hydrochloride | -- | 40-45°C | 1-2 hours | Critical temperature control needed |
| Salt Formation | Fluvoxamine base + Maleic acid | Water | 25-30°C, then 0-5°C | 2-3 hours | -- |
Base Selection in the Preparation Process
The choice of base plays a significant role in both the oxime formation and alkylation steps of the synthesis. Various bases have been evaluated, with sodium carbonate granules demonstrating superior performance in terms of product purity and yield.
Base Options for Oxime Formation
The synthesis can employ both organic and inorganic bases:
Inorganic bases: Alkali or alkaline metal hydroxides, carbonates, bicarbonates, and alkoxides
- Examples: sodium hydroxide, potassium hydroxide, lithium hydroxide, sodium carbonate, potassium carbonate, lithium carbonate, sodium bicarbonate, potassium bicarbonate, and lithium bicarbonate
Organic bases: Aliphatic amines, aromatic amines, and ammonia
Sodium carbonate granules were identified as the preferred base for oxime formation, leading to optimal stereoselectivity with 98% E-isomer formation.
Solvent Considerations
The choice of solvent significantly impacts reaction efficiency, product purity, and environmental considerations. Different solvents are employed at various stages of the synthesis.
Solvent Selection for Different Synthesis Stages
Table 2 presents the solvent options and their applications in different stages of the preparation:
| Synthesis Stage | Preferred Solvents | Alternative Solvents | Considerations |
|---|---|---|---|
| Oxime Formation | Methanol | Other alcohols, ketones, nitriles, hydrocarbons | Methanol allows easy distillation under vacuum below 50°C |
| Alkylation | -- | -- | Conducted without additional solvent |
| Extraction | Toluene | Xylene and other hydrocarbons | Efficient extraction of fluvoxamine base |
| Salt Formation | Water | -- | Maleic acid dissolved in water for direct salt formation |
Recovery and Recycling of Starting Materials
An industrially advantageous aspect of the improved preparation method is the ability to recover and recycle starting materials, particularly 5-methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one (Formula II) from reaction mixtures.
Recovery Process
- Treatment of organic residue containing (1E)+(1Z) isomers of 1-N-hydroxy-5-methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-imine with concentrated hydrochloric acid
- Heating at 65-75°C for 13-14 hours
- Cooling to 25-30°C
- Addition of hexane and stirring
- Separation of organic layer and treatment with sodium bicarbonate solution
- Further layer separation, addition of water, and stirring at 30-35°C
- Treatment with activated charcoal and filtration
- Cooling of filtrate to -5 to 0°C to recover 5-methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one
This recovery process enhances the economic viability of the preparation method for industrial-scale production.
Stereochemical Considerations
The preparation of 2-[[5-Methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine must account for stereochemical factors, as the compound can exist in E and Z isomeric forms with distinct pharmacological properties.
Importance of E/Z Isomerism
As noted in scientific literature, only the E isomer of fluvoxamine demonstrates the desired therapeutic activity. The energy barrier for Z/E isomerization is high enough that these isomers exist as individual compounds at room temperature and under physiological conditions, as confirmed by NMR spectroscopy.
Controlling Stereoselectivity
The improved preparation method achieves high stereoselectivity (98% E-isomer) through precise control of reaction parameters:
- Use of sodium carbonate granules as the base
- Maintaining temperature at 45-50°C during oxime formation
- Reaction duration of 8-10 hours
These conditions favor formation of the therapeutically active E-isomer, minimizing the need for complex purification procedures to separate isomers.
Analytical Methods for Characterization
The purity and isomeric composition of prepared 2-[[5-Methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine can be assessed using various analytical techniques.
Comparative Analysis of Preparation Methods
Table 3 provides a comparative analysis of the different preparation methods for 2-[[5-Methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine:
| Method | Key Features | Advantages | Limitations | E/Z Selectivity |
|---|---|---|---|---|
| Multi-Step Synthesis via Ethylene Oxide | 5-step process with autoclave amination | Historically established | Complex, requires specialized equipment, multiple purification steps | Not specified |
| 2-Chloroethylamine Method at 30-35°C | Uses PEG-400 as facilitator | Eliminates need for autoclave | Incomplete reaction, lower yield | Not specified |
| Improved Method at 40-45°C | Optimized temperature and reaction time | Higher purity, better yield, fewer impurities | Requires precise temperature control | 98% E-isomer, 2% Z-isomer |
Analyse Chemischer Reaktionen
Types of Reactions
2-[[5-Methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The oxime group can be reduced to form an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Formation of 5-methoxy-1-[4-(trifluoromethyl)phenyl]pentanoic acid.
Reduction: Formation of 2-[[5-Methoxy-1-[4-(trifluoromethyl)phenyl]pentyl]amino]ethanamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-[[5-Methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic effects, particularly in the modulation of neurotransmitter systems.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 2-[[5-Methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine involves its interaction with specific molecular targets. It is known to inhibit the reuptake of serotonin by binding to serotonin transporters, thereby increasing serotonin levels in the synaptic cleft. This action is similar to that of selective serotonin reuptake inhibitors, making it a potential candidate for the treatment of depression and anxiety disorders.
Vergleich Mit ähnlichen Verbindungen
SA-4503 (1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-(3-phenylpropyl)piperazine)
- Structure : Piperazine derivative with dimethoxy and phenylpropyl substituents.
- Mechanism : Potent σ1R agonist but lacks SSRI activity.
- Its neurogenic effects are mediated solely via σ1R activation .
Lipoic Acid-Donepezil Derivatives
- Structure : Hybrid molecules combining lipoic acid (antioxidant) and donepezil (acetylcholinesterase inhibitor).
- Mechanism : Dual-action compounds targeting σ1R and acetylcholinesterase.
SSRIs with Structural Similarities
Fluoxetine (N-Methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine)
Sertraline
- Structure : Tetralin derivative with a chlorophenyl group.
- Mechanism : SSRI with weak σ1R binding.
- Key Differences : Fluvoxamine exhibits stronger σ1R-mediated neurite outgrowth enhancement compared to sertraline .
Photostability and Metabolites
Fluvoxamine undergoes photodegradation under UV-A light, yielding 5-methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one and 2-nitroethanamine via singlet oxygen-mediated pathways . In contrast:
- Fluoxetine : More photostable; degradation products lack neuroactive properties.
- SA-4503: Limited photodegradation data, but piperazine derivatives generally exhibit moderate stability.
Data Tables
Table 1: Structural and Pharmacological Comparison
Table 2: Key Physicochemical Properties
| Property | Fluvoxamine | Fluoxetine | SA-4503 |
|---|---|---|---|
| Melting Point (°C) | 120–121.5 | 179–182 | Not reported |
| Solubility (DMSO) | ≥15.92 mg/mL | 14.4 mg/mL | Low |
| LogP | 3.61 | 4.05 | 4.20 |
Research Findings and Implications
Biologische Aktivität
2-[[5-Methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine, also known as BDBM63804, is a compound of interest due to its potential biological activities, particularly in the context of cancer research and pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 318.335 g/mol. The structure features a methoxy group, a trifluoromethyl-substituted phenyl ring, and an amino-oxyethanamine moiety, which are critical for its biological interactions.
Research indicates that the compound exhibits inhibitory effects on various biological targets. Notably, it has been studied for its interaction with heat shock factor protein 1 (HSF-1), which plays a significant role in cellular stress responses.
- Heat Shock Factor Protein 1 (HSF-1) Inhibition : The compound has shown an EC50 value greater than nM in assays involving HSF-1, indicating a potential role in modulating stress responses in cells .
In Vitro Studies
In vitro studies involving related compounds suggest that modifications in the structure can significantly impact biological activity. For example:
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| Compound 6l (4'-bromoflavonol) | 0.46 ± 0.02 | Induces apoptosis via mitochondrial pathways |
| Compound 6k (4'-chloro substitution) | 3.14 ± 0.29 | Similar apoptotic mechanism as above |
| 5-Fluorouracil (control) | 4.98 ± 0.41 | Standard anticancer agent |
The above table highlights the comparative potency of structurally similar compounds against A549 cells, suggesting that further exploration of the target compound may yield similar or enhanced efficacy.
Pharmacological Profiles
The pharmacological profiles of compounds related to BDBM63804 indicate a broad spectrum of activities, including:
- Antioxidant : Compounds with similar structures have shown antioxidant properties due to their ability to scavenge reactive oxygen species (ROS).
- Anti-inflammatory : Some derivatives have been reported to exhibit anti-inflammatory effects, which could be beneficial in treating conditions associated with chronic inflammation.
Q & A
Q. What are the primary synthetic routes for 2-[[5-Methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine, and how do impurities impact its pharmacological profile?
The compound is synthesized via oxime formation between 5-methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one and 2-aminoethoxyamine. Key impurities include geometric isomers (E/Z configurations) and desmethoxy derivatives, which arise during incomplete reactions or storage degradation. These impurities can reduce selectivity for σ1 receptors or 5-HT reuptake inhibition, necessitating HPLC-UV or LC-MS with columns like C18 (3.5 µm, 150 × 4.6 mm) for purity validation .
Q. What analytical methods are recommended for quantifying this compound in biological matrices?
Reverse-phase HPLC with fluorescence detection (λex 254 nm, λem 302 nm) is widely used. Mobile phases often combine acetonitrile and phosphate buffer (pH 3.0) in a 60:40 ratio. For pharmacokinetic studies, LC-MS/MS with electrospray ionization (ESI+) provides higher sensitivity, achieving LODs of 0.1 ng/mL in plasma .
Q. How does the compound interact with σ1 receptors, and what experimental models validate this mechanism?
As a σ1 receptor agonist, it potentiates nerve-growth factor (NGF)-induced neurite outgrowth in PC12 cells. This activity is blocked by σ1 antagonists like NE-100, confirming receptor specificity. Dose-dependent effects (1–10 µM) are measured via neurite length quantification using ImageJ .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported neuroprotective efficacy across in vitro and in vivo models?
Discrepancies arise from differences in blood-brain barrier penetration and metabolite activity. For instance, in vivo studies in rodents show reduced efficacy at high doses (>20 mg/kg) due to increased metabolism to inactive desmethoxy derivatives. Parallel in vitro assays (e.g., primary cortical neurons exposed to glutamate toxicity) should use lower concentrations (1–5 µM) and include metabolite profiling .
Q. What experimental designs optimize the compound’s dual activity as a σ1 agonist and 5-HT reuptake inhibitor?
Use functional assays in tandem:
- σ1 Activity : Radioligand binding assays with <sup>3</sup>H-pentazocine (Ki values < 50 nM indicate high affinity).
- 5-HT Inhibition : HEK-293 cells expressing human serotonin transporters (SERT), measured via [<sup>3</sup>H]5-HT uptake inhibition (IC50 < 100 nM).
Cross-validate results with knockout models (e.g., σ1R<sup>-/-</sup> mice) to isolate mechanisms .
Q. How does structural isomerism (E/Z configuration) affect pharmacological activity and stability?
The E-isomer exhibits 10-fold higher σ1 receptor binding affinity (Ki = 12 nM) compared to the Z-isomer (Ki = 120 nM). Stability studies in PBS (pH 7.4, 37°C) show Z→E isomerization under UV light (λ = 254 nm), requiring amber vials for storage. Chiral HPLC (Chiralpak AD-H column) separates isomers for individual activity profiling .
Q. What novel applications exist beyond psychiatry, such as materials science or corrosion inhibition?
Recent studies demonstrate its efficacy as a corrosion inhibitor for carbon steel in acidic environments (0.5 M HCl). Electrochemical impedance spectroscopy (EIS) reveals 92% inhibition efficiency at 500 ppm, attributed to adsorption via the trifluoromethyl and methoxy groups. Langmuir isotherm modeling confirms monolayer adsorption (ΔGads = −34 kJ/mol) .
Methodological Challenges & Solutions
Q. How to mitigate interference from fluorinated metabolites in environmental or biological samples?
Fluoride release from trifluoromethyl degradation can confound LC-MS analyses. Pre-treatment with AgNO3 precipitates free fluoride ions, while SPE cartridges (Strata-X-C) isolate parent compounds. For environmental samples (e.g., wastewater), ion chromatography with conductivity detection quantifies fluoride separately .
Q. What strategies improve yield in large-scale synthesis while minimizing geometric impurities?
- Use high-purity 5-methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one (HPLC purity >99%).
- Conduct oxime formation under inert atmosphere (N2) at 0–5°C to favor E-isomer.
- Purify via flash chromatography (silica gel, hexane/ethyl acetate 7:3) followed by recrystallization in ethanol/water .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
